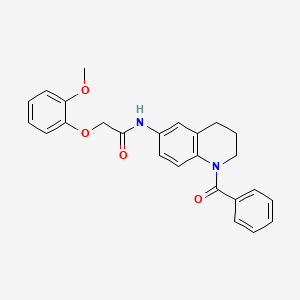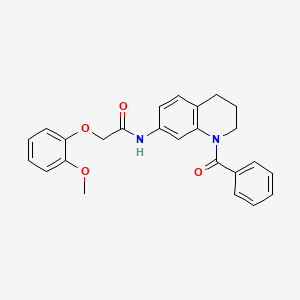![molecular formula C22H30N2O3 B6562224 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide CAS No. 1091080-75-9](/img/structure/B6562224.png)
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(Cyclohex-1-en-1-yl)ethyl)-N-[(4-phenyloxan-4-yl)methyl]ethanediamide, referred to as CHPOMEDA, is an important organic compound that has been used in various scientific research applications. CHPOMEDA is a cyclohexene derivative with a phenyl group attached to the nitrogen atom, and it has been the subject of numerous studies. In
科学研究应用
CHPOMEDA has been used in various scientific research applications. It has been used as a reagent to synthesize a variety of organic compounds, including azo dyes, heterocyclic compounds, and other compounds with a variety of functional groups. It has also been used in the synthesis of drugs and other biologically active compounds. Furthermore, CHPOMEDA has been used in the synthesis of polymers and other materials for use in biomedical and other applications.
作用机制
The mechanism of action of CHPOMEDA is not completely understood. It is believed that CHPOMEDA acts as a chelating agent, binding to metal ions to form complexes. It is also believed to interact with biological molecules, such as enzymes and proteins, to modify their activity. Furthermore, CHPOMEDA has been shown to inhibit the activity of some enzymes, suggesting that it may act as an enzyme inhibitor.
Biochemical and Physiological Effects
CHPOMEDA has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant activity, which may be beneficial in preventing oxidative damage to cells. It has also been shown to have anti-inflammatory and anti-microbial activity, which may be beneficial in treating certain diseases. Furthermore, CHPOMEDA has been shown to inhibit the activity of certain enzymes, which may be beneficial in treating certain diseases.
实验室实验的优点和局限性
CHPOMEDA has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of solvents. Furthermore, it is non-toxic and has low volatility, making it safe to use in laboratory experiments. However, CHPOMEDA also has some limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. Furthermore, it is not very stable in the presence of light or oxygen, making it difficult to store for long periods of time.
未来方向
There are a variety of potential future directions for CHPOMEDA. One potential direction is to further investigate its mechanism of action and its biochemical and physiological effects. Furthermore, CHPOMEDA could be used to synthesize new compounds with a variety of functional groups. Additionally, CHPOMEDA could be used to develop new drugs and other biologically active compounds. Finally, CHPOMEDA could be used to develop new materials for use in biomedical and other applications.
合成方法
CHPOMEDA can be synthesized through a two-step process. The first step involves the reaction of cyclohexene with ethyl chloroformate to form cyclohexyl chloroformate. The second step involves the reaction of cyclohexyl chloroformate with 4-phenyloxan-4-ylmethyl amine to form CHPOMEDA. The overall reaction is shown below:
Cyclohexene + Ethyl Chloroformate → Cyclohexyl Chloroformate
Cyclohexyl Chloroformate + 4-Phenyloxan-4-ylmethyl Amine → N-(2-(Cyclohex-1-en-1-yl)ethyl)-N-[(4-phenyloxan-4-yl)methyl]ethanediamide
属性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[(4-phenyloxan-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c25-20(23-14-11-18-7-3-1-4-8-18)21(26)24-17-22(12-15-27-16-13-22)19-9-5-2-6-10-19/h2,5-7,9-10H,1,3-4,8,11-17H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQAZWQCRFHZNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-methoxyphenoxy)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B6562159.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6562166.png)
![N'-[(4-fluorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562182.png)
![N'-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562190.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562197.png)
![N'-[(4-phenyloxan-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6562209.png)
![N-(3-chloro-4-fluorophenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562233.png)
![2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(4-nitrophenyl)acetamide](/img/structure/B6562243.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6562251.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6562255.png)
![2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6562256.png)
![N-(5-chloro-2-cyanophenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562257.png)
